molecular formula C28H22ClNO8 B1245356 20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione

20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione

Cat. No. B1245356
M. Wt: 535.9 g/mol
InChI Key: YFSXWCSVEGSUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Crystal Structure and Molecular Modeling

The compound's molecular structure and interactions have been analyzed in various studies. For instance, the work by Flörke et al. (2003) focuses on the crystal structure of a closely related compound, highlighting its molecular packing and hydrogen bond interactions (Flörke et al., 2003). Additionally, Santana et al. (2020) conducted molecular modeling studies on chromene derivatives, which are structurally similar, to explore their potential as anticancer drug leads (Santana et al., 2020).

Synthesis and Characterization

Research by Schill and Henschel (1970) and Tu et al. (2007) includes the synthesis and characterization of similar macrocyclic compounds. These studies provide insights into the methods used for creating complex chemical structures and their subsequent analysis (Schill & Henschel, 1970); (Tu et al., 2007).

Potential Applications in Pharmacology

While excluding specific drug use and dosage information, it's worth noting that similar compounds have been explored for their pharmacological potentials. The research by Brkich et al. (2020) on a derivative of 3,7-diazabicyclo[3.3.1]nonane, which shares structural similarities, studied its physicochemical properties for pharmaceutical applications (Brkich et al., 2020).

Electrochemical Behavior

The study of electrochemical behaviors of related compounds, such as the work by Gokmese et al. (2005) on a crown type polyether, provides insights into the redox properties and potential applications in electrochemistry (Gokmese et al., 2005).

properties

Molecular Formula

C28H22ClNO8

Molecular Weight

535.9 g/mol

IUPAC Name

20-chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione

InChI

InChI=1S/C28H22ClNO8/c1-9-6-12-7-11-4-5-14-22(32)19-16(10(2)13-8-15(31)21(29)24(34)18(13)23(19)33)26(35)28(14,37)20(11)25(38-3)17(12)27(36)30-9/h6-8,14,31,33-34,37H,4-5H2,1-3H3,(H,30,36)

InChI Key

YFSXWCSVEGSUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=O)N1)OC)C4(C(CC3)C(=O)C5=C(C6=C(C(=C(C=C6C(=C5C4=O)C)O)Cl)O)O)O

synonyms

BE 19412A
BE-19412A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione
Reactant of Route 2
Reactant of Route 2
20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione
Reactant of Route 3
Reactant of Route 3
20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione
Reactant of Route 4
20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione
Reactant of Route 5
20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione
Reactant of Route 6
20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione

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